2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and an acetohydrazide moiety
Properties
Molecular Formula |
C21H21ClN4OS3 |
|---|---|
Molecular Weight |
477.1 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21ClN4OS3/c1-14(2)17-7-3-15(4-8-17)11-23-24-19(27)13-29-21-26-25-20(30-21)28-12-16-5-9-18(22)10-6-16/h3-11,14H,12-13H2,1-2H3,(H,24,27)/b23-11+ |
InChI Key |
LGSSGZBKSCLEDT-FOKLQQMPSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions.
Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine derivatives with acetic acid or its derivatives.
Final Coupling: The final step involves coupling the thiadiazole derivative with the acetohydrazide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.
Reduction: Reduction reactions can occur at the hydrazide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: It may be used as a probe or reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chlorobenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazole
- **2-[(4-chlorobenzyl)sulfanyl]benzoic acid
Uniqueness
What sets 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Its thiadiazole ring and acetohydrazide moiety, in particular, may offer unique reactivity and interactions compared to similar compounds.
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